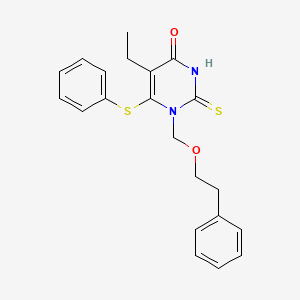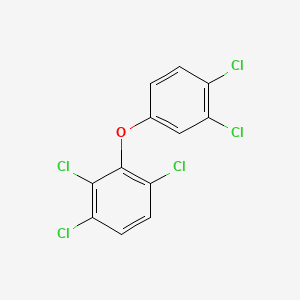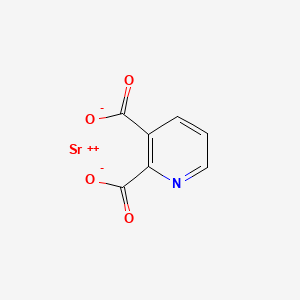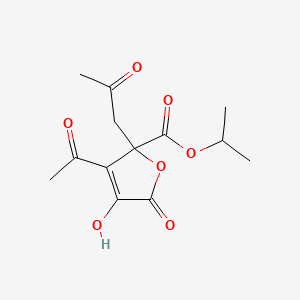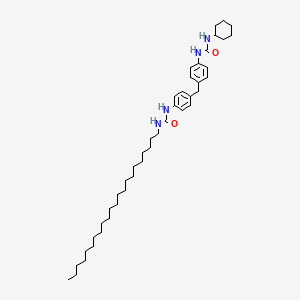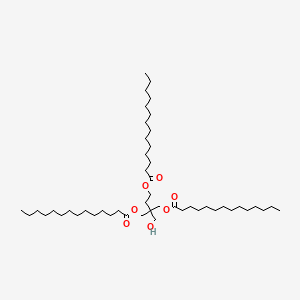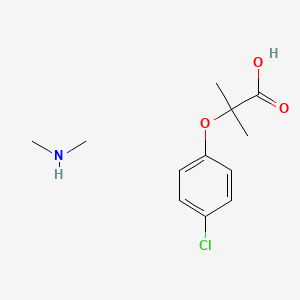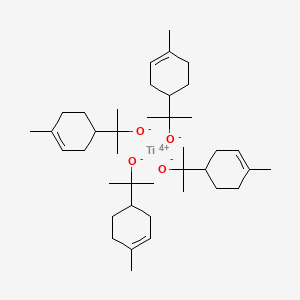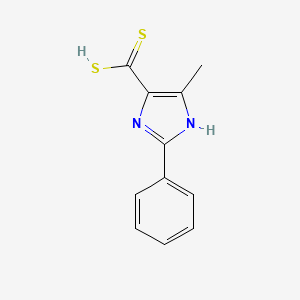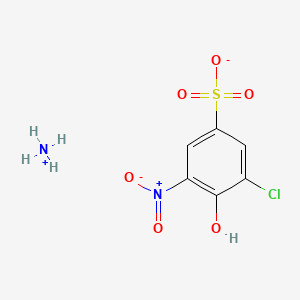
Ammonium 3-chloro-4-hydroxy-5-nitrobenzenesulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium 3-chloro-4-hydroxy-5-nitrobenzenesulphonate: is a chemical compound with the molecular formula C6H4ClNO6S.H4N and a molecular weight of 270.65 g/mol . This compound is known for its unique structural features, including a chloro, hydroxy, and nitro group attached to a benzene ring, along with an ammonium sulphonate group. It is used in various scientific and industrial applications due to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ammonium 3-chloro-4-hydroxy-5-nitrobenzenesulphonate typically involves the nitration of 3-chloro-4-hydroxybenzenesulphonic acid, followed by neutralization with ammonium hydroxide. The reaction conditions include:
Nitration: Using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group.
Neutralization: Adding ammonium hydroxide to the nitrated product to form the ammonium salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous Nitration: Using automated reactors to control temperature and reaction time.
Purification: Employing crystallization and filtration techniques to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions: Ammonium 3-chloro-4-hydroxy-5-nitrobenzenesulphonate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted by nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic medium.
Substitution: Sodium hydroxide or primary amines in aqueous or alcoholic solutions.
Major Products Formed:
Oxidation: 3-chloro-4-oxo-5-nitrobenzenesulphonate.
Reduction: Ammonium 3-chloro-4-hydroxy-5-aminobenzenesulphonate.
Substitution: Ammonium 3-hydroxy-4-hydroxy-5-nitrobenzenesulphonate or ammonium 3-amino-4-hydroxy-5-nitrobenzenesulphonate.
Wissenschaftliche Forschungsanwendungen
Ammonium 3-chloro-4-hydroxy-5-nitrobenzenesulphonate is utilized in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and analytical chemistry.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the manufacture of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of ammonium 3-chloro-4-hydroxy-5-nitrobenzenesulphonate involves its interaction with molecular targets such as enzymes and proteins. The compound can act as an inhibitor or activator, depending on the specific biological pathway. The presence of the nitro and chloro groups allows it to form strong interactions with active sites, altering the function of the target molecules.
Vergleich Mit ähnlichen Verbindungen
- Ammonium 3-chloro-4-hydroxybenzenesulphonate
- Ammonium 3-chloro-5-nitrobenzenesulphonate
- Ammonium 4-hydroxy-5-nitrobenzenesulphonate
Uniqueness: Ammonium 3-chloro-4-hydroxy-5-nitrobenzenesulphonate is unique due to the simultaneous presence of chloro, hydroxy, and nitro groups on the benzene ring, which imparts distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
93859-14-4 |
|---|---|
Molekularformel |
C6H7ClN2O6S |
Molekulargewicht |
270.65 g/mol |
IUPAC-Name |
azanium;3-chloro-4-hydroxy-5-nitrobenzenesulfonate |
InChI |
InChI=1S/C6H4ClNO6S.H3N/c7-4-1-3(15(12,13)14)2-5(6(4)9)8(10)11;/h1-2,9H,(H,12,13,14);1H3 |
InChI-Schlüssel |
QOVCDGJTQKIGPK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)Cl)S(=O)(=O)[O-].[NH4+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


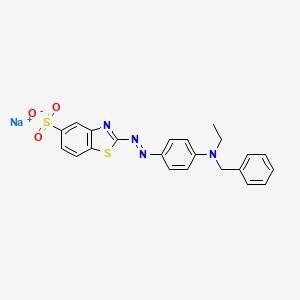
![2-[[(1,2-Benzisothiazol-3-yloxy)methyl]cyclohexylamino]ethanol](/img/structure/B12680603.png)
